N-[1-(1-benzofuran-2-yl)ethyl]-2-chloroacetamide
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[1-(1-benzofuran-2-yl)ethyl]-2-chloroacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClNO2/c1-8(14-12(15)7-13)11-6-9-4-2-3-5-10(9)16-11/h2-6,8H,7H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDGCIPVYFVAGCG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2O1)NC(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of Benzofuran 2 Yl Ethyl Chloroacetamides
General Synthetic Routes to N-[1-(1-benzofuran-2-yl)ethyl]-2-chloroacetamide and Analogues
The most common and logical synthetic pathway to the title compound involves a sequential approach: synthesis of a key ketone precursor, conversion of the ketone to an amine, and a final acylation step.
The primary precursor for the target molecule is 1-(1-benzofuran-2-yl)ethanamine. This amine is most conveniently prepared from the corresponding ketone, 2-acetylbenzofuran (B162037). The synthesis of 2-acetylbenzofuran is a well-established procedure, commonly achieved through the reaction of salicylaldehyde (B1680747) with chloroacetone. researchgate.net This reaction is typically performed in a polar aprotic solvent such as dry acetone (B3395972), using a base like anhydrous potassium carbonate to facilitate the condensation and cyclization. researchgate.net The mixture is refluxed for several hours to ensure the completion of the reaction. researchgate.net
Once 2-acetylbenzofuran is obtained, it can be converted to 1-(1-benzofuran-2-yl)ethanamine. A primary method for this transformation is reductive amination. masterorganicchemistry.com This process involves reacting the ketone with an ammonia (B1221849) source to form an intermediate imine, which is then reduced in situ to the desired primary amine. youtube.com Common reducing agents for this one-pot reaction include sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the imine in the presence of the ketone. masterorganicchemistry.com An alternative route involves the formation and subsequent reduction of an oxime derivative. For instance, the oxime ether of 2-acetylbenzofuran can be reduced using borane (B79455) complexes to yield the corresponding amine. researchgate.net
The final step in the synthesis of this compound is the N-acylation of the 1-(1-benzofuran-2-yl)ethanamine precursor. This is a standard nucleophilic acyl substitution reaction where the amino group attacks the electrophilic carbonyl carbon of chloroacetyl chloride. researchgate.net The reaction is typically carried out in an inert solvent, such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or dimethylformamide (DMF). researchgate.netresearchgate.net
A crucial component of this reaction is the use of a base to neutralize the hydrochloric acid (HCl) byproduct generated during the acylation. researchgate.nettandfonline.com Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction. Common bases include tertiary amines like triethylamine (B128534) (TEA) or stronger, non-nucleophilic amidine bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). The choice of base and solvent can significantly impact the reaction's efficiency and yield. The reaction is often initiated at a reduced temperature (e.g., 0 °C) to control the initial exothermic release, followed by stirring at room temperature for several hours until completion. researchgate.net
Modern synthetic chemistry increasingly favors multi-component reactions (MCRs) for their efficiency in building molecular complexity in a single step. While a specific MCR for the direct synthesis of this compound is not prominently documented, MCR strategies have been successfully applied to create related benzofuran-2-carboxamide (B1298429) scaffolds. researchgate.net
These approaches often utilize microwave assistance to accelerate the reaction. For example, a one-pot synthesis of benzofuran-2-carboxamides can be achieved via an initial O-alkylation of a phenol (B47542) followed by a Knoevenagel condensation. researchgate.net Another strategy involves an isocyanide-based MCR using a salicylaldehyde, an amine, an isocyanide, and a carboxylic acid to rapidly assemble a complex amide product. The feasibility of these MCRs for constructing the benzofuran (B130515) core suggests that a convergent approach, potentially involving a salicylaldehyde derivative, an amino-component, and a chloroacetylating agent, could be developed for the synthesis of the target molecule and its analogues, offering a more atom-economical and time-efficient alternative to linear synthesis.
Optimization of Reaction Conditions and Yield
Optimizing the synthesis of this compound involves the careful study of catalysts, solvents, temperature, and reaction time for each step of the synthetic sequence.
In the synthesis of the 2-acetylbenzofuran precursor, potassium carbonate acts as the base catalyst, and solvents like dry acetone or DMF are preferred to ensure solubility of the reactants and facilitate the reaction. researchgate.net
For the N-acylation step, the selection of the base and solvent system is critical for maximizing yield. While triethylamine (TEA) in dichloromethane (DCM) is a common choice, other systems can offer superior performance. Studies on analogous N-chloroacetylation reactions have shown that stronger bases like DBU can lead to higher yields and faster reaction times. The choice of solvent also plays a key role; THF has been identified as a highly effective medium for these types of amidations. researchgate.net A comparison of different organic bases demonstrates that while many can facilitate the reaction, their efficiency varies considerably, affecting both yield and the formation of potential side products.
| Base | Solvent | Relative Yield |
| Triethylamine (TEA) | CH₂Cl₂ | Good |
| DBU | THF | Excellent |
| DABCO | CH₂Cl₂ | Moderate-Good |
| DIPEA | CH₂Cl₂ | Moderate |
| None | CH₂Cl₂ | Poor |
This table represents a qualitative comparison based on general findings for N-chloroacetylation reactions. researchgate.net DBU = 1,8-Diazabicyclo[5.4.0]undec-7-ene, DABCO = 1,4-Diazabicyclo[2.2.2]octane, DIPEA = N,N-Diisopropylethylamine.
Advanced strategies for the synthesis of benzofuran analogues often employ transition-metal catalysts, including those based on palladium, copper, nickel, or gold, to facilitate C-O and C-C bond formations, offering alternative routes to the core structure. nih.gov
Temperature and reaction time are interdependent parameters that must be optimized to achieve high yields while minimizing decomposition and side-product formation. The synthesis of 2-acetylbenzofuran via conventional heating typically requires reflux temperatures for extended periods, often 4-6 hours or more. researchgate.netsapub.org
A significant advancement in optimizing these parameters is the use of microwave irradiation. Microwave-assisted organic synthesis can dramatically reduce reaction times from hours to mere minutes, often leading to improved yields and cleaner reaction profiles. researchgate.netsapub.org For instance, in the synthesis of related benzofuranone structures, optimization studies have systematically evaluated the impact of temperature and time under microwave conditions. These studies show that there is an optimal temperature range; increasing the temperature can reduce the required reaction time and increase yield up to a certain point, after which decomposition may occur. researchgate.net
The following table, based on data from a microwave-assisted synthesis of a benzofuranone, illustrates the optimization of reaction conditions.
| Entry | Temperature (°C) | Time (min) | Catalyst (Base) | Yield (%) |
| 1 | 140 | 20 | K₂CO₃ | 17 |
| 2 | 150 | 20 | K₂CO₃ | 23 |
| 3 | 170 | 20 | K₂CO₃ | 19 |
| 4 | 150 | 30 | K₂CO₃ | 27 |
| 5 | 150 | 20 | Cs₂CO₃ | 31 |
| 6 | 150 | 30 | Cs₂CO₃ | 37 |
| 7 | 150 | 30 | NaH | 43 |
Data adapted from a study on the microwave-assisted synthesis of benzofuran-3(2H)-ones, demonstrating the effect of temperature, time, and base on product yield. researchgate.net
This systematic approach, whether through conventional heating or microwave assistance, is essential for developing a robust and efficient synthesis for this compound and its derivatives.
Derivatization Strategies for Structural Modification
Structural modification of the parent compound, this compound, can be systematically approached through several key strategies. These methodologies leverage the inherent reactivity of the chloroacetamide group and the aromatic nature of the benzofuran nucleus to generate a diverse library of analogues.
The most direct method for introducing variability at the nitrogen atom of the chloroacetamide moiety involves the chloroacetylation of diverse precursor amines. The synthesis of N-substituted 2-chloroacetamides is a well-established reaction, typically achieved by treating a primary or secondary amine with chloroacetyl chloride or ethyl chloroacetate (B1199739) in the presence of a base or under suitable reaction conditions. ijpsr.inforesearchgate.net
To generate analogues of this compound with different N-substituents, the synthetic process would begin with a modified precursor amine. Instead of 1-(1-benzofuran-2-yl)ethanamine, an N-substituted variant, such as N-methyl-, N-ethyl-, or N-phenyl-1-(1-benzofuran-2-yl)ethanamine, would be reacted with a chloroacetylating agent. This approach allows for the incorporation of a wide range of alkyl, aryl, and heterocyclic groups at the nitrogen position, thereby systematically altering the steric and electronic properties of the molecule. nih.gov
| Target N-Substituent (R) | Required Precursor Amine | General Reaction |
|---|---|---|
| -H (Parent Compound) | 1-(1-Benzofuran-2-yl)ethanamine | Amine + ClCOCH2Cl → N-Substituted Chloroacetamide |
| -CH3 (Methyl) | N-Methyl-1-(1-benzofuran-2-yl)ethanamine | |
| -CH2CH3 (Ethyl) | N-Ethyl-1-(1-benzofuran-2-yl)ethanamine | |
| -C6H5 (Phenyl) | N-Phenyl-1-(1-benzofuran-2-yl)ethanamine |
The benzofuran nucleus is an aromatic system that can undergo various electrophilic substitution reactions, allowing for the introduction of functional groups onto the benzene (B151609) or furan (B31954) portions of the ring system. researchgate.net The specific position of substitution is directed by the existing substituents and the reaction conditions employed.
Halogenation : The benzofuran ring can be halogenated using various reagents. For instance, reaction with sulfuryl chloride or elemental chlorine can introduce a chlorine atom onto the benzofuran ring. rsc.org Similarly, bromination can be achieved using reagents like N-bromosuccinimide (NBS) or bromine in an appropriate solvent. rsc.orgresearchgate.net The electron-rich nature of the furan ring often directs substitution to the C3 position, although substitution on the benzene ring (positions 4, 5, 6, or 7) is also possible.
Nitration : Nitration of the benzofuran ring introduces a nitro (-NO₂) group, which can serve as a precursor for other functional groups, such as an amino group, via reduction. Nitrating agents like nitric acid in sulfuric or acetic acid are commonly used. zenodo.org Studies on various benzofuran derivatives have shown that nitration can occur at the C2, C5, or C7 positions depending on the molecule's existing substitution pattern. researchgate.netzenodo.org
Friedel-Crafts Acylation : This reaction introduces an acyl group (R-C=O) onto the aromatic ring using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst. nih.gov For benzofuran systems, acylation typically occurs at the electron-rich positions, providing another avenue for functionalization. researchgate.net
Alternatively, substituted benzofurans can be constructed from appropriately functionalized phenols and other precursors, allowing for the strategic placement of substituents before the ethyl-chloroacetamide side chain is installed. acs.orgorganic-chemistry.org
| Reaction Type | Typical Reagents | Potential Position of Substitution | Reference |
|---|---|---|---|
| Chlorination | Sulfuryl chloride (SO2Cl2) | C2, C3, Benzene ring | rsc.org |
| Bromination | N-Bromosuccinimide (NBS) | C3, Benzene ring | researchgate.net |
| Nitration | HNO3 / H2SO4 | C2, C5, C7 | researchgate.netzenodo.org |
| Acylation | RCOCl / AlCl3 | C2, C3 | researchgate.net |
The chloroacetamide moiety is an excellent electrophilic handle for constructing larger, hybrid molecules. The chlorine atom is a good leaving group and is readily displaced by a variety of nucleophiles in Sₙ2 reactions. researchgate.net This reactivity is frequently exploited to link the benzofuran-acetamide scaffold to other pharmacologically relevant heterocycles.
Common nucleophiles used for this purpose include:
Thiols : Heterocycles containing a thiol group, such as 1,2,4-triazole-thiols or 1,3,4-oxadiazole-thiols, can react with the chloroacetamide to form a stable thioether linkage (-S-CH₂-). This is a widely used strategy for creating complex hybrid molecules. researchgate.netnih.govconnectjournals.com
Amines : The nitrogen atoms in rings like piperazine (B1678402) are nucleophilic and can displace the chloride to form a new C-N bond. This reaction has been used to synthesize numerous benzofuran-piperazine hybrids. nih.govnih.gov
Phenols : The oxygen atom of a phenol can also act as a nucleophile, leading to the formation of an ether linkage.
This modular approach allows for the combination of the benzofuran-acetamide core with a vast array of other chemical motifs, creating so-called "hybrid" or "conjugated" molecules. nih.gov
| Nucleophilic Partner | Resulting Linkage | Example Hybrid Core Structure | Reference |
|---|---|---|---|
| 1,2,4-Triazole-thiol | Thioether (-S-) | Benzofuran-Acetamide-Triazole | researchgate.netnih.gov |
| Piperazine | Amine (-NR-) | Benzofuran-Acetamide-Piperazine | nih.govnih.gov |
| Thiazole-thiol | Thioether (-S-) | Benzofuran-Acetamide-Thiazole | nih.gov |
| 1,3,4-Oxadiazole-thiol | Thioether (-S-) | Benzofuran-Acetamide-Oxadiazole | connectjournals.com |
Pre Clinical Biological Activities and Mechanistic Studies of N 1 1 Benzofuran 2 Yl Ethyl 2 Chloroacetamide Analogues
Anticancer Efficacy
The therapeutic potential of benzofuran (B130515) derivatives in oncology is primarily attributed to their ability to impede cancer cell growth and induce apoptosis. This efficacy is not monolithic; rather, it is the result of targeted interactions with key signaling pathways that are frequently dysregulated in cancer. The structural versatility of the benzofuran ring allows for chemical modifications that can enhance potency and selectivity against various cancer types, making it a privileged scaffold in medicinal chemistry. mdpi.comresearchgate.net
A significant body of preclinical research has demonstrated the potent cytotoxic and antiproliferative activities of benzofuran analogues against a wide spectrum of human cancer cell lines. The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which measures the concentration of a compound required to inhibit cell proliferation by 50%.
Halogenated derivatives, in particular, have shown a significant increase in anticancer activity. mdpi.comnih.gov For instance, a bromo derivative of benzofuran demonstrated remarkable and selective cytotoxicity against human leukemia cell lines, with an IC₅₀ value of 0.1 µM against HL-60 cells and 5.0 µM against K562 cells, while showing no toxicity towards normal endothelial cells. nih.govmdpi.com Similarly, benzofuran-chalcone derivatives have exhibited potent activity against various cell lines, including human cervical cancer (HeLa), lung cancer (A549), and breast cancer (HCC1806). nih.gov One such chalcone (B49325) derivative, (2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-one, displayed IC₅₀ values of 0.35 µM in HT29 colon cancer cells and 1.46 µM in H1299 lung cancer cells. ejmo.org
Other modifications, such as the incorporation of oxadiazole, triazole, or carboxamide moieties, have also yielded compounds with significant antiproliferative effects. nih.govrsc.org For example, a benzofuran-2-carboxamide (B1298429) derivative showed high potency against HCT-116, HeLa, and A549 cells with IC₅₀ values of 0.87, 0.73, and 0.57 µM, respectively. rsc.org The data below summarizes the in vitro antiproliferative activity of selected benzofuran analogues across various human cancer cell lines.
| Compound Class | Specific Analogue | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
|---|---|---|---|---|---|
| Bromo Derivative | Compound VIII (Structure in source) | HL-60 | Leukemia | 0.1 | mdpi.com |
| Bromo Derivative | Compound VIII (Structure in source) | K562 | Leukemia | 5.0 | mdpi.com |
| Benzofuran-Chalcone | Compound 4g (Structure in source) | HeLa | Cervical Cancer | 5.61 | nih.gov |
| Benzofuran-Chalcone | Compound 4g (Structure in source) | HCC1806 | Breast Cancer | 5.93 | nih.gov |
| Benzofuran-Chalcone | (2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-one | HT29 | Colon Cancer | 0.35 | ejmo.org |
| Benzofuran-Chalcone | (2E,4E)-1-(7-ethoxy-1-benzofuran-2-yl)-5-(4-hydroxy-3-methoxyphenyl)penta-2,4-dien-1-one | HCT116 | Colon Cancer | 0.59 | ejmo.org |
| Benzofuran-2-carboxamide | Compound 50g (Structure in source) | A549 | Lung Cancer | 0.57 | rsc.org |
| Benzofuran-2-carboxamide | Compound 50g (Structure in source) | HeLa | Cervical Cancer | 0.73 | rsc.org |
| Benzofuran-2-carboxamide | Compound 50g (Structure in source) | HCT-116 | Colon Cancer | 0.87 | rsc.org |
| 3-Amidobenzofuran | Compound 28g (Structure in source) | MDA-MB-231 | Breast Cancer | 3.01 | rsc.org |
| 3-Oxadiazolylbenzofuran | Compound 14c (Bromo derivative) | HCT116 | Colon Cancer | 3.27 | nih.gov |
The anticancer activity of N-[1-(1-benzofuran-2-yl)ethyl]-2-chloroacetamide analogues stems from their ability to modulate critical intracellular signaling pathways that govern cell proliferation, survival, and angiogenesis.
The Phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell survival and proliferation, and its aberrant activation is a common feature in many cancers. accscience.com Some benzofuran-containing compounds, particularly curcumin (B1669340) analogues, have been shown to exert their anticancer effects by suppressing this pathway. accscience.com For example, curcumin has been found to inhibit non-small cell lung cancer cell proliferation and induce apoptosis through the suppression of the PI3K/Akt signaling pathway. accscience.com Given the structural similarities, synthetic benzofuran derivatives are being explored for their potential to similarly target and inhibit this key cell survival pathway, thereby impeding tumor growth. accscience.comnih.gov
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis, with Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) playing a central role in this process. The inhibition of VEGFR-2 is a validated and effective strategy in cancer therapy. nih.govrsc.org Numerous studies have identified benzofuran analogues as potent inhibitors of VEGFR-2 tyrosine kinase. rsc.orgnih.gov Specifically, benzofuran-based chalcone derivatives have been synthesized and shown to exhibit excellent VEGFR-2 inhibitory activity. nih.govnih.govrsc.org One study reported a benzofuran-chalcone derivative with an IC₅₀ of 1.07 nM against VEFGR-2. nih.gov Another series of chalcone and thiopyrimidine benzofuran derivatives were evaluated for their anti-VEGFR-2 activity, with one compound, 1-(6-hydroxy-4-methoxybenzofuran-5-yl)-3-(4-nitrophenyl)prop-2-en-1-one, demonstrating an IC₅₀ value (1.00 × 10⁻³ µM) superior to the reference drug Sorafenib. rsc.org This direct inhibition of VEGFR-2 blocks downstream signaling, thereby preventing tumor-associated angiogenesis.
The nuclear factor-kappa B (NF-κB) family of transcription factors plays a pivotal role in regulating inflammatory responses, cell survival, and proliferation. Its constitutive activation is a hallmark of many cancers, contributing to chemoresistance and disease progression. Certain benzofuran analogues have been identified as effective suppressors of NF-κB activity. nih.govnih.gov For instance, a synthetic benzofuran lignan (B3055560) derivative was shown to inhibit endotoxin-induced NF-κB activation by preventing the degradation of its inhibitor, IκBα, and thereby blocking the nuclear translocation of the p65 subunit. nih.gov Additionally, a series of benzofuran-based oxadiazole conjugates were found to induce apoptosis in pancreatic and colon cancer cells through the suppression of basal NF-κB activity. nih.gov By disrupting this pathway, these compounds can decrease the expression of anti-apoptotic genes and sensitize cancer cells to programmed cell death.
Hypoxia-inducible factor-1 (HIF-1) is a critical transcription factor that enables tumor cells to adapt and survive in the low-oxygen (hypoxic) conditions characteristic of the tumor microenvironment. The HIF-1 pathway is implicated in the progression of p53-independent malignant cancers. nih.govmonash.edu The development of benzofuran derivatives as inhibitors of the HIF-1 pathway represents a promising therapeutic strategy. nih.govnih.gov A benzene-sulfonamide-based benzofuran derivative was specifically designed to inhibit the HIF-1 pathway in cancer cells lacking functional p53. nih.gov Further research led to the optimization of a series of benzofuran derivatives, culminating in compounds that effectively inhibit the proliferation of both p53-null and p53-mutated cancer cells by directly targeting and inhibiting the HIF-1 pathway. nih.govmonash.edu
Evaluation in Various Cancer Cell Lines (e.g., breast, colon, renal, gastric, lung, prostate, hepatocellular carcinoma)
Analogues of this compound, which combine the benzofuran nucleus with a chloroacetamide side chain, have been the subject of numerous preclinical studies to evaluate their potential as anticancer agents. Research has demonstrated that derivatives of both benzofuran and chloroacetamide exhibit significant cytotoxic activity across a wide spectrum of human cancer cell lines.
Substituted benzofurans have shown promise against various cancer types. For instance, certain benzofuran-isatin conjugates have demonstrated potent anti-proliferative activity against colorectal cancer cell lines SW-620 and HT-29. nih.gov Specifically, compounds 5a and 5d from one study were highly effective, with IC50 values of 8.7 µM and 6.5 µM in SW-620 cells, respectively. nih.gov Other research has explored derivatives of 1-(3-methyl-1-benzofuran-2-yl)ethanone, with some showing selective action against chronic myelogenous leukemia (K562), prostate cancer (PC3), colon cancer (SW620), and human kidney cancer (Caki 1) cell lines. mdpi.com Furthermore, newly synthesized benzofuran derivatives have been tested against human liver carcinoma cells (HEPG2), with many proving more potent than the standard chemotherapeutic agent 5-fluorouracil. researchgate.net The anticancer potential of benzofuran scaffolds has also been demonstrated against lung cancer cell lines (A549, H1299) and hepatocellular carcinoma cells. nih.govejmo.orgaccscience.com
Similarly, compounds featuring the 2-chloroacetamide (B119443) moiety have displayed significant cytotoxic effects. Studies have revealed that 2-chloroacetamides are active against human acute T-cell leukemia (Jurkat) and triple-negative breast cancer (MDA-MB-231) cell lines. uran.uauran.ua A novel chloroacetamide derivative, UPR1376, was found to irreversibly inhibit Fibroblast Growth Factor Receptor 1 (FGFR1) and suppress cell proliferation in FGFR1-amplified lung cancer cell lines, such as H1581, with greater potency than reversible inhibitors. frontiersin.org
The following table summarizes the findings from various studies on the anticancer activity of these related compounds.
| Compound Class/Derivative | Cancer Cell Line | Key Findings | Source |
|---|---|---|---|
| Benzofuran-isatin conjugates | Colon Cancer (SW-620, HT-29) | Demonstrated good anti-proliferative activity; compound 5d showed an IC50 of 6.5 µM in SW-620 cells. | nih.gov |
| 1-(3-methyl-1-benzofuran-2-yl)ethanone derivatives | Prostate (PC3), Colon (SW620), Kidney (Caki 1) | Exhibited selective cytotoxic action against various cancer cell lines. | mdpi.com |
| 2-substituted benzofuran derivatives | Hepatocellular Carcinoma (HEPG2) | Showed higher potency than the standard drug 5-fluorouracil; compound 3f was the most active (IC50 = 12.4 µg/mL). | researchgate.net |
| Chalcone derivative with benzofuran | Lung (A549, H1299), Colon (HCT116, HT29) | Exhibited significant cytotoxic effects, with IC50 values as low as 0.35 µM for HT29 cells. | ejmo.orgaccscience.com |
| 2-Chloroacetamides with thiazole (B1198619) scaffolds | Breast Cancer (MDA-MB-231) | Displayed significant cytotoxic activity against triple-negative breast cancer cells. | uran.uauran.ua |
| Chloroacetamide derivative UPR1376 | Lung Cancer (H1581) | Irreversibly inhibited FGFR1 and cell proliferation with high efficacy. | frontiersin.org |
Antimicrobial Potentials
Antibacterial Spectrum and Potency against Gram-Positive and Gram-Negative Strains (e.g., Staphylococcus aureus, Escherichia coli, Klebsiella pneumoniae, Enterococcus Faecalis, Bacillus megaterium, S. epidermidis, Salmonella, Staphylococcus genus)
Analogues containing the benzofuran scaffold have been evaluated for their antibacterial properties against a range of clinically relevant pathogens. Studies on (benzofuran-2-yl) ketoxime derivatives revealed activity against several bacterial species. nih.gov One of the most promising compounds from this series, (benzofuran-2-yl)(3-phenyl-3-methyl cyclobutyl)-O-[2-hydroxy-3-(N-methylpiperazino)] propylketoxime, was found to be the most active derivative against the Gram-positive bacterium Staphylococcus aureus. nih.gov Other research focusing on 1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives also identified compounds with notable antibacterial effects. researchgate.net In this series, (E)-1-(1-benzofuran-2-yl)-2-mesitylethanone-O-benzoyloxime was the most active against both the Gram-positive S. aureus and the Gram-negative Escherichia coli. researchgate.net
The antibacterial activity of these compounds often varies based on their specific structural modifications. For example, while some derivatives show broad-spectrum activity, others are more specific. The tests performed on benzofuran ketoxime derivatives included a wide panel of bacteria such as Staphylococcus epidermidis, Klebsiella pneumoniae, Pseudomonas aeruginosa, and Salmonella typhi, although significant activity was primarily concentrated against S. aureus. nih.gov The consistent finding of activity against S. aureus, a major human pathogen, highlights the potential of this chemical class. nih.govresearchgate.netmdpi.com Studies have also shown that certain next-generation antimicrobials can disrupt biofilm formation in both Gram-positive and Gram-negative bacteria, including S. aureus, E. coli, and Enterococcus faecalis, which is a potential area of investigation for benzofuran analogues. nih.govfrontiersin.org
The following table summarizes the antibacterial activity of selected benzofuran analogues.
| Compound Series | Bacterial Strain | Observed Activity | Source |
|---|---|---|---|
| (Benzofuran-2-yl) ketoxime derivatives | Staphylococcus aureus | One derivative was found to be the most active against this strain. | nih.gov |
| (Benzofuran-2-yl) ketoxime derivatives | E. coli, K. pneumoniae, S. epidermidis | Screened for activity, but less potent than against S. aureus. | nih.gov |
| 1-(1-Benzofuran-2-yl)-2-mesitylethanone derivatives | Staphylococcus aureus | Compound 9b was the most active derivative. | researchgate.net |
| 1-(1-Benzofuran-2-yl)-2-mesitylethanone derivatives | Escherichia coli | Compound 9b was the most active derivative. | researchgate.net |
Antifungal Activity Assessment (e.g., Candida albicans, Rhodotorula sp.)
The antifungal potential of benzofuran and chloroacetamide analogues has been established through various preclinical investigations. Several studies have shown that derivatives of the benzofuran ring system possess potent activity against Candida albicans, a common cause of opportunistic fungal infections. In one study, a number of (benzofuran-2-yl) ketoxime derivatives exhibited a very strong antifungal effect against C. albicans. nih.gov Another study on 1-(1-benzofuran-2-yl)-2-mesitylethanone derivatives also confirmed activity against this fungal species. researchgate.net
More recently, research into amiloride (B1667095) analogues identified a series of 6-(2-benzofuran) derivatives with broad-spectrum antifungal activity. escholarship.org Hits from this series demonstrated notable activity against both ascomycete pathogens, like Candida species, and basidiomycete pathogens. escholarship.org The study also specifically assessed activity against Rhodotorula isolates, an emerging opportunistic yeast pathogen. escholarship.org While many common antifungal drugs are not effective against Rhodotorula, the development of novel scaffolds like benzofuran derivatives is a promising avenue. nih.govnih.govbiomedpharmajournal.org
Separately, the chloroacetamide moiety has also been investigated for antifungal properties. The compound 2-chloro-N-phenylacetamide demonstrated antifungal activity against strains of Aspergillus flavus, with Minimum Inhibitory Concentration (MIC) values ranging from 16 to 256 µg/mL. scielo.br
The following table summarizes key findings on the antifungal activity of these compound classes.
| Compound Series | Fungal Species | Observed Activity | Source |
|---|---|---|---|
| (Benzofuran-2-yl) ketoxime derivatives | Candida albicans | Several compounds showed very strong antimicrobial effect. | nih.gov |
| 1-(1-Benzofuran-2-yl)-2-mesitylethanone derivatives | Candida albicans | Demonstrated antifungal activity. | researchgate.net |
| 6-(2-Benzofuran) amiloride analogues | Candida and Rhodotorula isolates | Showed broad-spectrum activity against pathogenic fungi. | escholarship.org |
| 2-chloro-N-phenylacetamide | Aspergillus flavus | MIC values ranged from 16 to 256 µg/mL. | scielo.br |
Hypothesized Antimicrobial Mechanisms (e.g., enzyme function perturbation, nucleic acid/protein synthesis inhibition)
The precise antimicrobial mechanisms of this compound analogues are not fully elucidated, but studies on related structures provide strong hypotheses. For antifungal action, a key proposed mechanism involves the disruption of the fungal cell membrane. Research on 2-chloro-N-phenylacetamide suggests that its primary mode of action is binding to ergosterol, a vital component of the fungal plasma membrane that is absent in mammalian cells. scielo.br This interaction disrupts membrane integrity and function, leading to cell death. scielo.br This mechanism is similar to that of polyene antifungals like amphotericin B.
A secondary proposed mechanism for this chloroacetamide is the inhibition of nucleic acid synthesis. Molecular docking studies suggest it may inhibit thymidylate synthase, an enzyme crucial for DNA synthesis and repair. scielo.br
For antibacterial action, the mechanisms are likely different and may involve perturbation of essential enzyme functions. The chloroacetamide group is known to be a reactive electrophile, capable of alkylating nucleophilic residues (such as cysteine or histidine) in bacterial enzymes, thereby inactivating them. researchgate.net Another potential mechanism, particularly for resistance, is the action of efflux pumps. These membrane proteins can actively transport antimicrobial agents out of the bacterial cell, and efflux pump genes like qacE and acrAB have been associated with reduced susceptibility to biocides in bacteria like E. coli and K. pneumoniae. nih.gov It is plausible that such pumps could also recognize and expel benzofuran-chloroacetamide analogues.
Anticonvulsant Properties
Efficacy in Maximal Electroshock Seizure (MES) Models in Mammalian Species
The Maximal Electroshock Seizure (MES) test is a widely used preclinical screening model for identifying compounds with potential efficacy against generalized tonic-clonic seizures in humans. meliordiscovery.comnih.gov This model is considered a benchmark for evaluating potential antiepileptic drugs. nih.gov
While direct testing of this compound in the MES model is not extensively documented in the available literature, studies on structurally related compounds, particularly aroxyacetamides, have shown promising results. A series of aroxyacetamides were evaluated for anticonvulsant activity, and most exhibited protective effects in the MES screen in mice following intraperitoneal administration. researchgate.net Further evaluation of the most promising compounds in rats after oral administration confirmed their anticonvulsant activity in the MES test, with one derivative providing up to 75% protection at a specific time point. researchgate.net
The MES model effectively identifies agents that prevent the spread of seizures. meliordiscovery.com The test involves applying an electrical stimulus to induce a maximal seizure, characterized by a tonic hindlimb extension. The ability of a test compound to prevent this endpoint is a measure of its anticonvulsant activity. meliordiscovery.com The positive results for related acetamide (B32628) derivatives in this robust model suggest that the benzofuran-chloroacetamide scaffold warrants further investigation for potential anticonvulsant properties. researchgate.net
The following table summarizes findings for related compounds in the MES model.
| Compound Class | Animal Model | Administration Route | Key Findings in MES Test | Source |
|---|---|---|---|---|
| Aroxyacetamides | Mice | Intraperitoneal (i.p.) | Most tested compounds exhibited anticonvulsant activity. | researchgate.net |
| Selected Aroxyacetamides | Rats | Oral (p.o.) | Confirmed anticonvulsant activity; one compound showed 75% protection. | researchgate.net |
| Fenfluramine Analogues | Mice | Intraperitoneal (i.p.) | Showed comparable anticonvulsant activity with ED50 values between 5.1 and 14.8 mg/kg. | researcher.life |
| Hybrid Compound C-11 | Mice | Intraperitoneal (i.p.) | Demonstrated a wide spectrum of anticonvulsant activity and effectiveness in the MES model. | mdpi.com |
Neurochemical Interactions (e.g., GABAergic System Modulation)
The interaction of benzofuran analogues with neurochemical systems is a significant area of research, particularly concerning their influence on monoamine and GABAergic systems. Noradrenaline (NA) and the inhibitory neurotransmitter GABA are crucial for regulating cortical activity. nih.gov Studies on rat frontal cortex slices have shown that noradrenergic agonists can modulate GABAergic inhibitory postsynaptic currents (IPSCs). Specifically, NA and α-adrenergic agonists were found to increase the frequency of IPSCs in pyramidal cells, an effect mediated by the excitation of certain GABAergic interneurons via α-adrenoceptors. nih.gov
Furthermore, certain aminoalkyl benzofuran derivatives have demonstrated pharmacological effects by acting as substrates for monoamine transporters for serotonin (B10506) (SERT), norepinephrine (B1679862) (NET), and dopamine (B1211576) (DAT). nih.gov This interaction stimulates the release of these key neurotransmitters. Research on rat brain synaptosomes confirmed that these benzofuran analogues are effective inhibitors at DAT, NET, and SERT, indicating their potential to significantly alter monoaminergic neurotransmission. nih.gov While direct studies on this compound's effect on the GABAergic system are not detailed, the known influence of the benzofuran scaffold on related neurochemical pathways suggests a potential for complex interactions within the central nervous system.
Enzyme Inhibition Activities
Analogues of this compound have been investigated for their ability to inhibit a range of enzymes critical to physiological and pathological processes. These include monoamine oxidases, α-glucosidase, cyclooxygenases, lipoxygenases, and cytochrome P450 enzymes.
Monoamine oxidases (MAOs) are flavin-containing enzymes located on the outer mitochondrial membrane that catalyze the oxidative deamination of neurotransmitters like serotonin and dopamine. nih.govresearchgate.net They exist in two isoforms, MAO-A and MAO-B. Inhibitors of MAO-A are utilized as antidepressants, while MAO-B inhibitors are employed in the management of neurodegenerative conditions such as Parkinson's disease. nih.govnih.govmdpi.com
The benzofuran structure is a recognized pharmacophore in the development of MAO inhibitors. nih.gov Studies on benzofuran–thiazolylhydrazone derivatives have identified compounds with potent inhibitory activity. For instance, one derivative demonstrated significant inhibitory activity against the MAO-A isoenzyme with an IC50 value of 0.073 µM. nih.gov Other analogues within the same series showed strong inhibitory action against the MAO-B enzyme, with IC50 values as low as 0.75 µM. nih.gov The selectivity and potency of these compounds highlight the potential of the benzofuran scaffold in designing effective MAO inhibitors.
| Compound Type | Target Isoform | IC50 Value (µM) | Reference |
|---|---|---|---|
| Benzofuran–thiazolylhydrazone derivative | MAO-A | 0.073 ± 0.003 | nih.gov |
| Benzofuran–thiazolylhydrazone derivative | MAO-B | 0.75 ± 0.03 | nih.gov |
| α-Ethylphenethylamine (AEPEA) | MAO-A | 14.0 | researchgate.net |
| α-Ethylphenethylamine (AEPEA) | MAO-B | 234 | researchgate.net |
| N,α-Diethylphenethylamine (N,α-DEPEA) | MAO-A | 251 | researchgate.net |
| N,α-Diethylphenethylamine (N,α-DEPEA) | MAO-B | 159 | researchgate.net |
| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | MAO-A | 43.3 | mdpi.com |
| 4-(2-Methyloxazol-4-yl)benzenesulfonamide | MAO-B | 3.47 | mdpi.com |
α-Glucosidase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes by controlling postprandial hyperglycemia. nih.govbohrium.commdpi.com The N-arylacetamide moiety, present in the subject compound, is a feature of several potent α-glucosidase inhibitors.
A series of 1,2-benzothiazine-N-arylacetamides demonstrated significant in vitro α-glucosidase inhibitory potential. mdpi.comsemanticscholar.org Certain derivatives with chloro, bromo, and methyl substitutions showed potent inhibition with IC50 values ranging from 25.88 to 46.25 µM, which is more potent than the standard drug, acarbose (B1664774) (IC50 = 58.8 µM). semanticscholar.org Kinetic studies revealed that these compounds act as non-competitive inhibitors of the α-glucosidase enzyme. semanticscholar.org This indicates that the benzofuran analogue this compound, which contains a similar N-substituted acetamide structure, may possess related inhibitory activity.
| Compound Series | Substituent | IC50 Value (µM) | Reference |
|---|---|---|---|
| 1,2-benzothiazine-N-arylacetamides | Chloro, Bromo, Methyl | 25.88 - 46.25 | semanticscholar.org |
| 2-(3-(4-bromobenzoyl)...)-N-arylacetamides | - | 18.25 | mdpi.com |
| 2-(3-(4-bromobenzoyl)...)-N-arylacetamides | - | 20.76 | mdpi.com |
| Acarbose (Standard) | - | 58.8 | semanticscholar.org |
The cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes are central to the arachidonic acid cascade, which produces inflammatory mediators like prostaglandins (B1171923) and leukotrienes. nih.gov Dual inhibition of COX-2 and 5-LOX is a promising strategy for developing anti-inflammatory agents with potentially fewer side effects than traditional nonsteroidal anti-inflammatory drugs (NSAIDs). nih.govnih.gov
While direct data on this compound is limited, research on related heterocyclic structures provides insight. Novel piperazine (B1678402) derivatives designed as dual inhibitors have shown potent activity. One such compound with a 4-chloro substitution exhibited strong inhibition of both COX-2 (IC50 = 0.25 µM) and 5-LOX (IC50 = 7.87 µM), outperforming standard inhibitors celecoxib (B62257) and zileuton, respectively. consensus.app Other studies on N-hydroxyurea and hydroxamic acid derivatives also identified compounds with dual COX-2 and 5-LOX inhibitory activities, with IC50 values in the low micromolar range for 5-LOX. nih.gov These findings suggest that molecules incorporating specific pharmacophores, potentially including the chloroacetamide group, can be effective dual inhibitors.
| Compound Type | Target Enzyme | IC50 Value (µM) | Reference |
|---|---|---|---|
| Piperazine derivative (9d) | COX-2 | 0.25 ± 0.03 | consensus.app |
| 5-LOX | 7.87 ± 0.33 | ||
| Hydroxamic acid derivative (11) | COX-2 | 36.18 ± 3.08 | nih.gov |
| 5-LOX | 1.04 ± 0.22 | ||
| Celecoxib (Standard) | COX-2 | 0.36 ± 0.023 | consensus.app |
| 5-LOX | - | ||
| Zileuton (Standard) | COX-2 | - | consensus.app |
| 5-LOX | 14.29 ± 0.173 |
The cytochrome P450 enzyme CYP26A1 is the primary catalyst for the metabolism of retinoic acid (RA), a crucial signaling molecule. google.com Inhibition of this enzyme can increase endogenous RA levels, a therapeutic approach for certain dermatological and oncological conditions. google.com
Benzofuran-based structures have been successfully developed as CYP26A1 inhibitors. A series of 1-[benzofuran-2-yl-phenylmethyl]-1H-triazoles were synthesized and evaluated for their inhibitory activity. The 4-ethyl and 4-phenyl substituted derivatives displayed potent inhibition with IC50 values of 4.5 µM and 7 µM, respectively, which is comparable to the known CYP26 inhibitor liarozole (B1683768) (IC50 = 7 µM). nih.gov Docking studies with a CYP26A1 homology model indicated that these compounds interact with the enzyme through multiple hydrophobic interactions and coordination between the triazole nitrogen and the heme iron. nih.gov This demonstrates the suitability of the benzofuran scaffold for targeting the active site of CYP26A1.
| Compound | IC50 Value (µM) | Reference |
|---|---|---|
| 4-ethyl-1-[benzofuran-2-yl-phenylmethyl]-1H-1,2,4-triazole | 4.5 | nih.gov |
| 4-phenyl-1-[benzofuran-2-yl-phenylmethyl]-1H-1,2,4-triazole | 7 | nih.gov |
| Liarozole (Standard) | 7 | nih.gov |
Antioxidant Capacity Investigations
Oxidative stress is a key factor in the pathogenesis of numerous diseases, including neurodegenerative disorders. mdpi.com The benzofuran scaffold is present in many natural and synthetic compounds with demonstrated antioxidant properties. nih.gov The antioxidant activity of vitamin E, for example, is enhanced when its chroman skeleton is transformed into a benzofuran structure. nih.gov
Studies on various benzofuran derivatives have confirmed their antioxidant potential. A series of 7-methoxy-N-(substituted phenyl)benzofuran-2-carboxamide derivatives were synthesized, with some compounds showing the ability to scavenge 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radicals and inhibit lipid peroxidation in rat brain homogenates. researchgate.net Similarly, newly synthesized 3,3-disubstituted-3H-benzofuran-2-ones showed significant antioxidant properties in a cellular model of neurodegeneration, reducing intracellular reactive oxygen species (ROS) levels and protecting cells from oxidative stress-induced death. mdpi.com Certain compounds with specific substitutions, such as morpholine (B109124) and bromo or methoxy (B1213986) groups, exhibited very significant antioxidant activity. nih.gov These collective findings underscore the capacity of the benzofuran core structure to act as a potent antioxidant.
Other Investigated Pharmacological Activities (Pre-clinical)
Beyond the extensively studied areas of pharmacological action, analogues of this compound have been investigated for a variety of other potential therapeutic applications in pre-clinical settings. These explorations have revealed a broad spectrum of biological activities, including anti-inflammatory, analgesic, S1P1 receptor agonism, antiparasitic, antitrypanosomal, antiplatelet, and antimalarial effects.
Anti-inflammatory Effects
Several studies have highlighted the anti-inflammatory potential of benzofuran derivatives. For instance, a series of N-(3-(benzofuran-3-yl)-3-oxo-1-phenylpropyl)acetamide scaffolds were synthesized and evaluated for their in vitro anti-inflammatory activities. Among the synthesized compounds, derivatives 4d and 4f demonstrated the most significant anti-inflammatory effects. Molecular docking studies suggested that these compounds may exert their action through the inhibition of cyclooxygenase-2 (COX-2) enzymes. ejbps.com
In another study, benzofuran derivatives isolated from the marine-derived fungus Penicillium crustosum SCNU-F0046 were assessed for their ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage RAW 264.7 cells. Compounds 1 and 4 from this study exhibited potent anti-inflammatory activity, with IC50 values of 17.3 µM and 16.5 µM, respectively, which were comparable to the positive control, celecoxib (IC50 = 32.1 µM). mdpi.com
Furthermore, a novel series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives were developed and assessed for their anti-inflammatory properties. The investigations revealed that compounds bearing halogen substitutions on the aromatic ring showed favorable anti-inflammatory activity. Notably, compound 3c , N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, was identified as a promising candidate with significant anti-inflammatory potential. researchgate.net
Anti-inflammatory Activity of Benzofuran and Acetamide Analogues
| Compound | Chemical Name | Assay | Key Findings | Reference |
|---|---|---|---|---|
| 4d | N-(3-(benzofuran-3-yl)-3-oxo-1-phenylpropyl)acetamide derivative | In vitro anti-inflammatory assays | Exhibited maximum anti-inflammatory effect. | ejbps.com |
| 4f | N-(3-(benzofuran-3-yl)-3-oxo-1-phenylpropyl)acetamide derivative | In vitro anti-inflammatory assays | Exhibited maximum anti-inflammatory effect. | ejbps.com |
| 1 | Benzofuran derivative from P. crustosum | NO inhibition in LPS-stimulated RAW 264.7 cells | Potent activity with IC50 of 17.3 µM. | mdpi.com |
| 4 | Benzofuran derivative from P. crustosum | NO inhibition in LPS-stimulated RAW 264.7 cells | Potent activity with IC50 of 16.5 µM. | mdpi.com |
| 3c | N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide | In vivo and in vitro anti-inflammatory models | Demonstrated significant anti-inflammatory activity. | researchgate.net |
Analgesic Properties
The analgesic potential of acetamide derivatives has been explored in several pre-clinical models. A study focused on N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide derivatives investigated their analgesic properties using hot-plate, tail-clip, and acetic acid-induced writhing tests in mice. The tested compounds, when administered at a 100 mg/kg dose, led to a significant decrease in acetic acid-induced writhing responses and an increase in latencies in the hot-plate and tail-clip tests, indicating notable analgesic effects. nih.govresearchgate.net
In a different study, 5-acetamido-2-hydroxy benzoic acid derivatives were synthesized and evaluated for their anti-nociceptive activity. The compound designated as PS3 , at doses of 20 and 50 mg/kg, reduced acetic acid-induced painful activity by 74% and 75%, respectively, compared to the control group. These findings suggest that modifications to the acetamide moiety can lead to potent analgesic agents. nih.govmdpi.com
Additionally, a series of 2-(substituted phenoxy)-N-(1-phenylethyl)acetamide derivatives were synthesized and evaluated for their analgesic activity. Among the synthesized compounds, 3c (N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide) was identified as having promising analgesic properties. researchgate.net
Analgesic Activity of Acetamide Analogues
| Compound Class/Name | Animal Model | Key Findings | Reference |
|---|---|---|---|
| N-(benzothiazol-2-yl)-2-[(1-substituted-1H-tetrazol-5-yl)thio]acetamide derivatives | Mice (hot-plate, tail-clip, acetic acid writhing tests) | Significant decrease in writhing and increase in pain latency at 100 mg/kg. | nih.govresearchgate.net |
| PS3 (5-acetamido-2-hydroxy benzoic acid derivative) | Mice (acetic acid writhing test) | Reduced painful activity by up to 75% at 50 mg/kg. | nih.govmdpi.com |
| 3c (N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide) | In vivo analgesic models | Showed significant analgesic activity. | researchgate.net |
S1P1 Receptor Agonism
A significant area of investigation for benzofuran derivatives has been their activity as sphingosine-1-phosphate receptor 1 (S1P1) agonists. S1P1 receptor modulation is a therapeutic strategy for autoimmune diseases like multiple sclerosis. A study on benzofuran-based S1P1 receptor agonists identified several potent and selective compounds. nih.govnih.govdntb.gov.ua
For instance, 1-((4-(5-Benzylbenzofuran-2-yl)-3-fluorophenyl)methyl) azetidine-3-carboxylic acid (Compound 18 ) was found to be a potent S1P1 agonist with over 1000-fold selectivity over the S1P3 subtype. In in vivo studies, oral administration of this compound at 0.3 mg/kg significantly reduced blood lymphocyte counts 24 hours post-dose and showed efficacy in a mouse model of experimental autoimmune encephalomyelitis (EAE). nih.govnih.gov
The structure-activity relationship studies in this class of compounds revealed that substitutions at the 5-position of the benzofuran ring with groups like n-butyl, benzyl, and cyclohexyl resulted in submicromolar activities in the GTPγS assay. nih.gov
S1P1 Receptor Agonist Activity of Benzofuran Analogues
| Compound | hS1P1 GTPγS EC50 (µM) | hS1P3 Ca2+ Flux EC50 (µM) | Selectivity (S1P3/S1P1) | Reference |
|---|---|---|---|---|
| 1 (5-n-butylbenzofuran derivative) | 0.35 | >25 | >71 | nih.govresearchgate.net |
| 3 (5-benzylbenzofuran derivative) | 0.16 | >25 | >156 | nih.govresearchgate.net |
| 18 (1-((4-(5-Benzylbenzofuran-2-yl)-3-fluorophenyl)methyl) azetidine-3-carboxylic acid) | 0.016 | 27 | >1688 | nih.govnih.gov |
Antiparasitic and Antitrypanosomal Activities
Benzofuran derivatives have shown promise as antiparasitic and antitrypanosomal agents. In a study investigating the anti-Trypanosoma cruzi action of a new benzofuran derivative based on the structure of amiodarone, the compound was found to inhibit the growth of epimastigotes in culture and amastigotes inside infected cells. The mechanism of action was linked to the disruption of the parasite's intracellular Ca2+ homeostasis. nih.govresearchgate.net
Another study on synthetic dihydrobenzofuran and benzofuran neolignans evaluated their activity against amastigote forms of T. cruzi. Several dihydrobenzofuran-type neolignans demonstrated promising in vitro activity, with DBN 1 showing the highest activity against the Y strain of the parasite (IC50 = 3.26 µM). mdpi.com
Antitrypanosomal Activity of Benzofuran Analogues
| Compound | Parasite | Form | IC50 (µM) | Reference |
|---|---|---|---|---|
| Amiodarone-based benzofuran derivative | Trypanosoma cruzi | Epimastigotes & Amastigotes | Growth inhibition observed | nih.govresearchgate.net |
| DBN 1 (Dihydrobenzofuran neolignan) | Trypanosoma cruzi (Y strain) | Amastigotes | 3.26 | mdpi.com |
| DBN 2 (Dihydrobenzofuran neolignan) | Trypanosoma cruzi (Tulahuen lac-Z strain) | Amastigotes | 7.96 | mdpi.com |
Antiplatelet and Antimalarial Activities
The broad biological activity of benzofuran and acetamide derivatives also extends to antiplatelet and antimalarial effects. While specific studies on this compound analogues for antiplatelet activity are limited, related amide structures have been investigated. For instance, a series of N-[(1H-pyrazol-1-yl)alkyl]benzoylamides were synthesized and tested for their inhibitory effects on human platelet aggregation induced by various agents. mdpi.com
In the realm of antimalarial research, enantiopure benzofuran-2-carboxamides of 1-aryltetrahydro-β-carbolines have been identified as potent antimalarials in vitro. In this series, the presence of a benzofuran-2-yl amide was found to be crucial for good antimalarial activity against Plasmodium falciparum. For example, compound (±)-3b demonstrated an EC50 of less than 300 nM. nih.gov
Antimalarial Activity of Benzofuran Analogues
| Compound | Parasite Strain | EC50 (nM) | Reference |
|---|---|---|---|
| (±)-3b (Benzofuran-2-carboxamide of 1-aryltetrahydro-β-carboline) | P. falciparum (3D7) | 122 ± 24 | nih.gov |
| (±)-3b (Benzofuran-2-carboxamide of 1-aryltetrahydro-β-carboline) | P. falciparum (Dd2) | 116 ± 46 | nih.gov |
Structure Activity Relationship Sar Elucidation for Benzofuran 2 Yl Ethyl Chloroacetamides
Influence of Benzofuran (B130515) Ring Substitutions on Biological Activity
The benzofuran nucleus is a critical pharmacophore, and substitutions on this ring system can dramatically alter the biological profile of the compound. Research into various benzofuran derivatives has established that the nature, position, and electronic properties of substituents are pivotal for activity. nih.govrsc.org
Earlier SAR studies on benzofuran derivatives highlighted that substitutions at the C-2 position are often crucial for cytotoxic activity. nih.gov The introduction of different functional groups, such as ester or heterocyclic rings at this position, can significantly impact the compound's potency. nih.govnih.gov Similarly, substituents at the 5-position of the benzofuran ring, including hydroxyl, halogen, and amino groups, have been shown to be closely related to the antibacterial activity of these compounds. nih.gov
The electronic properties of the substituents play a significant role. A preliminary analysis of some benzofuran spiro-pyrrolidine derivatives found that introducing electron-donating substituents was beneficial for their inhibitory activity against cancer cells. mdpi.com Conversely, in that specific series, the introduction of electron-withdrawing groups like chlorine (-Cl) and bromine (-Br) did not lead to a significant improvement in activity. mdpi.com
Further detailed studies on benzofuran derivatives designed to promote osteoblast differentiation have provided specific insights into the effects of various substituents. The findings from these studies illustrate how subtle changes to the benzofuran ring can lead to a range of biological responses, from no activity to moderate or reduced efficacy.
Table 1: Effect of Benzofuran Ring Substituents on Osteoblastogenic Activity
| Compound ID | Substituent at 5-position | Electronic Nature | Observed Activity |
|---|---|---|---|
| 4a | -H (unsubstituted) | Neutral | No activity |
| 4b | -CN (cyano) | Electron-withdrawing | Moderate activity |
| 4c | -COOEt (ester) | Electron-withdrawing | Moderate activity |
| 4d | -NO2 (nitro) | Electron-withdrawing | Moderate activity |
| 4e | -CF3 (trifluoromethyl) | Strong electron-withdrawing| Reduced activity |
Data synthesized from studies on benzofuran derivatives' osteoblastogenic activity. researchgate.net
These findings underscore the importance of the substitution pattern on the benzofuran ring. The activity is not merely dependent on the presence of a substituent but on its specific electronic character and position, which collectively influence the molecule's interaction with its biological target.
Impact of Variations in the Acetamide (B32628) Linker and Terminal Substituents
The N-[1-(1-benzofuran-2-yl)ethyl]-2-chloroacetamide scaffold contains a crucial linker and terminal group that can be modified to modulate activity. The chemical reactivity of N-aryl 2-chloroacetamides is largely attributed to the chloroacetyl group, where the chlorine atom is a good leaving group, susceptible to replacement by various nucleophiles such as those containing oxygen, nitrogen, or sulfur. researchgate.net This reactivity is fundamental to the mechanism of action for many compounds in this class, often involving covalent bond formation with biological targets.
Variations in the linker between the benzofuran core and the chloroacetamide moiety can affect the molecule's flexibility, conformation, and ability to position the reactive chloroacetyl group correctly for interaction with a target. For instance, in a series of 2-[(1- benzofuran-2-yl-ethylidene) hydrazono]-3-phenyl-thiazolidin-4-one derivatives, the anti-HIV potency was found to be sensitive to the nature of the substituent on the thiazolidinone ring, which is analogous to the terminal portion of the acetamide group. pharmatutor.org
Research on related benzofuran carboxamide structures further illuminates the importance of the side chain. In one study, a series of 3-(glycinamido)-benzofuran-2-carboxamide and 3-(β-alanamido)-benzofuran-2-carboxamide derivatives were synthesized and evaluated for antimicrobial and anti-inflammatory activities. researchgate.net This work demonstrates that altering the length and composition of the amino acid-like linker (glycinamido vs. β-alanamido) can produce compounds with different biological profiles.
Table 2: Examples of Linker and Terminal Group Modifications in Benzofuran Analogs
| Base Scaffold | Linker/Terminal Group Modification | Resulting Compound Class | Potential Biological Activities Investigated |
|---|---|---|---|
| Benzofuran | Replacement of chloroacetamide with glycinamido or β-alanamido side chains | Benzofuran-carboxamides | Antimicrobial, Anti-inflammatory, Antioxidant researchgate.net |
| Benzofuran | Cyclization of a related side chain to form a thiazolidin-4-one ring | Thiazolidinone derivatives of benzofuran | Antiviral (Anti-HIV) pharmatutor.org |
Role of Halogenation in Modulating Pharmacological Profiles
Halogenation is a common and effective strategy in medicinal chemistry to modulate a drug's pharmacological profile, including its potency, lipophilicity, and metabolic stability. In the context of benzofuran derivatives, the introduction of halogen atoms can have a profound impact on biological activity.
The position of halogenation is critical. For example, the addition of a fluorine atom at position 4 of a 2-benzofuranyl derivative resulted in a twofold increase in potency and inhibitory activity in one study. nih.gov It is suggested that halogen substitutions, particularly at the para position of a phenyl ring attached to the benzofuran, are more likely to form favorable hydrophobic interactions with target proteins, thereby enhancing potency. nih.gov The mechanism of halogenating benzofurans often involves the formation of an adduct between the halogen and the heterocyclic ring, which then decomposes to yield the halogenated product. rsc.org
However, the effect of halogenation is not universally positive and is highly dependent on the specific molecular scaffold and the biological target. For instance, in a study of certain benzofuran spiro-pyrrolidine derivatives with antitumor activity, the introduction of electron-withdrawing substituents like chlorine (-Cl) and bromine (-Br) did not significantly improve the compounds' activity. mdpi.com This indicates that while halogenation can enhance activity through improved hydrophobic interactions or metabolic properties, its electronic effects can sometimes be neutral or even detrimental depending on the specific molecular context.
Table 3: Influence of Halogenation on the Activity of Benzofuran Derivatives
| Compound Series | Halogen/Position | Observation | Reference |
|---|---|---|---|
| 2-Benzofuranyl inhibitor | Fluorine at position 4 | 2-fold increase in potency and inhibitory activity | nih.gov |
| General benzofuran derivatives | Halogen at para position | Likely to form favorable hydrophobic interactions, increasing potency | nih.gov |
The chloroacetamide moiety itself contains a crucial halogen. The chlorine atom makes the adjacent carbon electrophilic, facilitating reactions with nucleophilic residues in biological macromolecules. researchgate.net This reactivity is a key feature of the "warhead" portion of the molecule. Therefore, halogenation plays a dual role: it can modify the recognition properties of the benzofuran ring system and is an integral part of the reactive functionality of the chloroacetamide side chain.
Stereochemical Considerations and Enantioselective Synthesis for Enhanced Efficacy
The compound this compound possesses a chiral center at the carbon atom of the ethyl group, meaning it can exist as two non-superimposable mirror images, or enantiomers. It is a well-established principle in pharmacology that different enantiomers of a chiral drug can exhibit significantly different biological activities, potencies, and metabolic profiles. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer.
Therefore, controlling the stereochemistry of the ethyl linker is critical for optimizing the efficacy of this class of compounds. Asymmetric, or enantioselective, synthesis is the practice of preparing predominantly one enantiomer of a final product. ethz.ch This can be achieved through several methods, including the use of chiral starting materials, chiral auxiliaries, or chiral catalysts. ethz.ch
In the context of related heterocyclic systems, significant progress has been made in developing enantioselective synthetic routes. For example, an asymmetric cyclization reaction using a chiral squaramide catalyst has been successfully employed to afford benzofuran-fused N-heterocycles in a highly diastereoselective and enantioselective manner. nih.govfigshare.com Such catalytic enantioselective reactions are powerful tools because a small amount of a chiral catalyst can be used to produce a large quantity of an enantioenriched product. ethz.ch
While many powerful enantioselective reactions have been developed, they can sometimes be limited in their substrate scope, often showing high selectivity only with specific types of substrates, such as those containing aryl groups. ethz.ch The development of a stereospecific synthesis, where the stereochemistry of the starting material dictates the stereochemistry of the product, is the ideal scenario for producing enantiomerically pure compounds. ethz.ch For this compound, this would involve methods that can set the stereocenter of the 1-(1-benzofuran-2-yl)ethyl amine precursor with high fidelity. The separation of a racemic mixture, a process known as resolution, is another viable strategy to obtain the individual enantiomers for biological evaluation. ethz.ch
The investigation of the biological activity of the individual enantiomers of this compound is a crucial step in its development as a potential therapeutic agent, as one enantiomer may be significantly more active or possess a better pharmacological profile than the other.
Computational and Chemoinformatic Studies in Benzofuran Chloroacetamide Research
Molecular Docking Analyses for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. In the context of benzofuran-chloroacetamide research, docking studies have been instrumental in elucidating potential ligand-target interactions at the atomic level.
While specific docking studies for N-[1-(1-benzofuran-2-yl)ethyl]-2-chloroacetamide are not extensively documented in publicly available literature, research on analogous benzofuran (B130515) derivatives has demonstrated their potential to interact with a variety of biological targets. For instance, benzofuran-based compounds have been docked into the active sites of enzymes such as acetylcholinesterase, which is relevant for Alzheimer's disease, and various kinases implicated in cancer. nih.gov These studies often reveal key interactions, such as hydrogen bonding and hydrophobic interactions, between the benzofuran core or its substituents and the amino acid residues of the target protein. semanticscholar.orgnih.gov For example, molecular docking of some benzofuran derivatives has shown good binding modes in the active site of the acetylcholinesterase enzyme, comparable to the native ligand donepezil. nih.gov Similarly, docking studies of chloroacetamide derivatives have been performed against bacterial DNA gyrase and Topoisomerase II, suggesting their potential as antibacterial agents. eurjchem.comresearchgate.net
The general approach in these studies involves preparing the 3D structure of the target protein and the ligand (the benzofuran-chloroacetamide derivative). The ligand is then placed in the binding site of the protein, and various conformations are sampled to find the one with the most favorable binding energy. The results of these simulations can help to:
Identify potential biological targets for a given compound.
Understand the structural basis of a compound's activity.
Guide the design of new derivatives with improved potency and selectivity.
| Compound Class | Target Protein | Key Findings | Reference |
|---|---|---|---|
| Benzofuran derivatives | Acetylcholinesterase | Good binding modes in the active site, similar to donepezil. | nih.gov |
| Chloroacetamide derivatives | Bacterial DNA gyrase, Topoisomerase II | Potential antibacterial activity by targeting essential bacterial enzymes. | eurjchem.comresearchgate.net |
| Benzofuran hybrids | PI3K/VEGFR2 | Dual inhibitory effect suggesting anticancer potential. | nih.gov |
Pharmacophore Modeling and Lead Identification
Pharmacophore modeling is another crucial computational tool used in drug discovery to identify the essential three-dimensional arrangement of functional groups (pharmacophoric features) responsible for a molecule's biological activity. A pharmacophore model can be generated based on the structure of a known active ligand or a set of active compounds.
In the context of benzofuran-chloroacetamide research, pharmacophore modeling can be applied to:
Identify novel compounds with similar pharmacophoric features from large chemical databases.
Guide the design of new derivatives with optimized interactions with the target receptor.
Understand the structure-activity relationships (SAR) within a series of compounds.
Quantum Chemical Calculations (e.g., Density Functional Theory (DFT) Applications)
Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a powerful means to investigate the electronic structure and properties of molecules. aip.orgresearchgate.net These methods can be used to calculate a variety of molecular descriptors that are relevant to a compound's reactivity, stability, and spectroscopic properties.
For this compound, DFT calculations can be employed to:
Optimize the molecular geometry: Determine the most stable 3D conformation of the molecule.
Calculate electronic properties: Such as the distribution of electron density, dipole moment, and molecular electrostatic potential (MESP). MESP plots can identify electrophilic and nucleophilic sites within the molecule, which is crucial for understanding its reactivity. sci-hub.se
Determine frontier molecular orbitals: The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding a molecule's chemical reactivity and kinetic stability. The energy gap between HOMO and LUMO can be related to the molecule's excitability. sci-hub.se
Predict spectroscopic properties: Such as NMR and IR spectra, which can aid in the structural characterization of the compound.
Studies on other benzofuran derivatives have utilized DFT to gain insights into their antioxidant activities by calculating bond dissociation energies. rsc.org Such computational approaches provide a theoretical foundation for understanding the chemical behavior of these compounds and for designing new molecules with desired electronic properties.
Cheminformatics-Guided Property Prediction
Cheminformatics involves the use of computational methods to analyze and predict the properties of chemical compounds. This is particularly useful in the early stages of drug discovery for filtering out compounds with undesirable properties.
Lipophilicity and Chromatographic Retention Parameters
Lipophilicity, typically expressed as the logarithm of the partition coefficient (log P), is a critical physicochemical property that influences a drug's absorption, distribution, metabolism, and excretion (ADME). mdpi.com For chloroacetamide derivatives, reversed-phase thin-layer chromatography (RPTLC) has been used to experimentally determine lipophilicity. nih.govnih.gov The chromatographic retention parameters, RM0 and m, obtained from RPTLC can be correlated with calculated log P values. nih.govnih.gov These studies have shown good correlations between experimentally determined lipophilicity and in silico predictions, demonstrating that chromatographic parameters can be reliable descriptors of lipophilicity for this class of compounds. nih.govnih.gov
Pre-clinical Pharmacokinetic Predictions
In silico models are widely used to predict the pharmacokinetic properties of drug candidates, including their absorption, distribution, metabolism, and excretion (ADME). For chloroacetamide derivatives, computational tools have been used to predict properties such as gastrointestinal absorption and brain penetration using models like the BOILED-Egg model. mdpi.com This model relies on lipophilicity (WlogP) and polarity (TPSA) to make its predictions. mdpi.com Furthermore, bioavailability radar charts can be generated to visually assess a compound's drug-likeness based on properties like lipophilicity, size, polarity, solubility, saturation, and flexibility. mdpi.com Studies on certain benzofuran derivatives have also demonstrated good in vitro ADME profiles and excellent oral bioavailability across different species. researchgate.net
| Parameter | Predicted Value/Classification | Significance |
|---|---|---|
| Gastrointestinal Absorption | High | Indicates good absorption from the gut. |
| BBB Permeant | No | Suggests the compound does not readily cross the blood-brain barrier. |
| Lipinski's Rule of Five | Yes (0 violations) | Indicates good drug-likeness and potential for oral bioavailability. |
| Bioavailability Score | 0.55 | A reasonable score suggesting potential for bioavailability. |
Chemometric Approaches (e.g., Cluster Analysis, Principal Component Analysis) in Structure-Activity Correlation
Chemometrics employs statistical and mathematical methods to extract meaningful information from chemical data. In the context of structure-activity relationship (SAR) studies, chemometric techniques like Cluster Analysis (CA) and Principal Component Analysis (PCA) are valuable tools.
For a series of N-(substituted phenyl)-2-chloroacetamides, CA and PCA have been used to group compounds based on their physicochemical properties and to identify the key descriptors that influence their biological activity. nih.govnih.gov These methods can reveal relationships that are not apparent from simple linear regression analysis. For example, PCA can reduce the dimensionality of the data, allowing for the visualization of the relationships between compounds and their properties in a lower-dimensional space. These analyses have demonstrated that chromatographic retention parameters can successfully describe the lipophilicity and pharmacokinetics of N-(substituted phenyl)-2-chloroacetamides. nih.govnih.gov
Homology Modeling for Target Protein Structure Elucidation
Information regarding the application of homology modeling to identify and characterize the protein targets of this compound is not available in the reviewed scientific literature. While homology modeling is a crucial computational tool in drug discovery for predicting the three-dimensional structure of a target protein when its experimental structure is unknown, there are no published studies that have specifically applied this method to this particular compound.
Such a study would typically involve the following steps, for which no data could be found for this compound:
Target Identification: Initial identification of a potential protein target for the compound through experimental assays or other in silico methods like target fishing.
Template Selection: Finding a suitable template protein with a known experimental structure (e.g., from X-ray crystallography or NMR) that has a high sequence similarity to the target protein.
Model Building: Generating a 3D model of the target protein based on the alignment of its amino acid sequence with the template structure.
Model Refinement and Validation: Optimizing the generated model and assessing its quality using various computational tools to ensure its stereochemical and structural correctness.
Without such research, details for data tables on target proteins, templates used, modeling software, and validation scores for this compound cannot be provided.
Future Research Perspectives and Translational Potential of Benzofuran 2 Yl Ethyl Chloroacetamides
Design and Synthesis of Next-Generation Analogues with Improved Potency and Selectivity
The development of analogues of a lead compound is a critical step in optimizing its pharmacological properties. For N-[1-(1-benzofuran-2-yl)ethyl]-2-chloroacetamide, the synthesis of next-generation analogues would likely begin with the preparation of the core intermediate, 1-(1-benzofuran-2-yl)ethanamine. A common route to such amines involves the reaction of a ketone precursor, 2-acetylbenzofuran (B162037), which can be synthesized from salicylaldehyde (B1680747) and chloroacetone. researchgate.net The resulting amine can then be acylated with chloroacetyl chloride or a related derivative to yield the target chloroacetamide. koreascience.kr
To improve potency and selectivity, medicinal chemists can explore a variety of structural modifications. A systematic structure-activity relationship (SAR) study would be essential to guide these modifications. Key areas for derivatization would include:
Substitution on the Benzofuran (B130515) Ring: Introducing various substituents (e.g., halogens, alkyl, alkoxy, nitro groups) at different positions of the benzene (B151609) ring of the benzofuran scaffold can significantly influence lipophilicity, electronic properties, and steric interactions with biological targets.
Modification of the Ethyl Linker: The length and branching of the ethyl chain connecting the benzofuran ring and the amide nitrogen could be altered to optimize the spatial orientation of the key pharmacophoric groups.
Variation of the Acyl Group: Replacing the chloroacetyl group with other haloacetyl moieties (e.g., bromoacetyl, iodoacetyl) or with different acyl groups altogether could modulate the reactivity and binding affinity of the molecule.
The following table outlines potential synthetic strategies for generating diverse analogues:
| Modification Strategy | Synthetic Approach | Rationale |
| Benzofuran Ring Substitution | Utilization of substituted salicylaldehydes in the initial benzofuran synthesis. | To modulate electronic and steric properties for improved target interaction. |
| Ethyl Linker Variation | Synthesis of homologous ketones (e.g., 2-propionylbenzofuran) to generate longer chain amines. | To optimize the distance and orientation between the benzofuran and chloroacetamide moieties. |
| Acyl Group Modification | Reaction of the 1-(1-benzofuran-2-yl)ethanamine intermediate with various substituted acyl chlorides. | To fine-tune the reactivity of the electrophilic center and explore different binding modes. |
Exploration of Novel Biological Targets and Therapeutic Applications
The benzofuran nucleus is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous natural products and synthetic compounds with diverse biological activities. nih.govrsc.org Benzofuran derivatives have shown promise as anticancer, antimicrobial, anti-inflammatory, and neuroprotective agents. nih.govrsc.orgmdpi.com The chloroacetamide moiety, being an alkylating agent, suggests that this compound and its analogues could act as covalent inhibitors of specific biological targets.
Future research should focus on screening this class of compounds against a wide range of biological targets to uncover novel therapeutic applications. Potential areas of investigation include:
Anticancer Activity: Given the known anticancer properties of many benzofuran derivatives, these compounds should be evaluated against various cancer cell lines. nih.govresearchgate.net Mechanistic studies could explore their potential as inhibitors of kinases, histone deacetylases, or other enzymes involved in cancer progression.
Antimicrobial Activity: The benzofuran scaffold is a component of several natural and synthetic antimicrobial agents. rsc.org The reactivity of the chloroacetamide group could be harnessed to target essential enzymes in bacteria, fungi, or parasites.
Neuroprotective Effects: Certain benzofuran derivatives have demonstrated neuroprotective properties, making them interesting candidates for the treatment of neurodegenerative diseases like Alzheimer's. nih.govfrontiersin.org Screening for activity against targets involved in neuroinflammation or protein aggregation could be a fruitful avenue of research.
Enzyme Inhibition: The electrophilic nature of the chloroacetamide group makes these compounds potential irreversible inhibitors of enzymes with nucleophilic residues (e.g., cysteine, histidine) in their active sites. This could be exploited to develop highly specific enzyme inhibitors for various diseases.
Integration of Advanced Synthetic Technologies for Scalable Production
For any promising therapeutic candidate, the development of a scalable and efficient synthesis is crucial for further development and eventual commercialization. Traditional multi-step synthetic routes can be time-consuming and generate significant waste. Modern synthetic methodologies offer opportunities to streamline the production of benzofuran-2-yl-ethyl chloroacetamides.
Advanced synthetic technologies that could be integrated include:
Catalytic Methods: The use of transition metal catalysts, such as palladium and copper, has become increasingly important in the synthesis of benzofuran scaffolds. acs.org These methods often offer higher yields and milder reaction conditions compared to classical approaches.
One-Pot Reactions: Designing a synthetic sequence where multiple reaction steps are carried out in a single reaction vessel without isolating intermediates can significantly improve efficiency and reduce waste. koreascience.kr
Flow Chemistry: Continuous flow reactors offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, safety, and scalability. This technology would be particularly advantageous for handling potentially hazardous reagents like chloroacetyl chloride.
Microwave-Assisted Synthesis: Microwave irradiation can often accelerate reaction rates, leading to shorter reaction times and improved yields. This technique could be applied to various steps in the synthesis of the target compounds.
Comprehensive Pre-clinical Pharmacological Profiling and Efficacy Validation
Once potent and selective analogues have been identified, a thorough pre-clinical pharmacological evaluation is necessary to assess their potential as drug candidates. This involves a multi-faceted approach to characterize their absorption, distribution, metabolism, and excretion (ADME) properties, as well as their in vivo efficacy and potential toxicity.
Key aspects of a comprehensive pre-clinical profiling program would include:
In Vitro ADME Assays: These assays are crucial for predicting the pharmacokinetic behavior of the compounds in vivo. Important parameters to evaluate include:
Metabolic stability in liver microsomes and hepatocytes.
Permeability across Caco-2 cell monolayers to predict intestinal absorption.
Plasma protein binding.
Inhibition of major cytochrome P450 enzymes to assess the potential for drug-drug interactions.
In Vivo Pharmacokinetic Studies: These studies, typically conducted in animal models such as rodents, are essential to determine the time course of drug concentration in the body after administration. Key parameters to be measured include bioavailability, half-life, clearance, and volume of distribution.
Efficacy Studies in Animal Models of Disease: The therapeutic efficacy of the lead compounds must be demonstrated in relevant animal models of the targeted disease (e.g., xenograft models for cancer, infection models for antimicrobial activity).
Preliminary Toxicology Studies: Early assessment of potential toxicity is critical. This includes evaluating cytotoxicity in various cell lines and conducting acute toxicity studies in animals to determine the maximum tolerated dose.
The following table summarizes the key components of a pre-clinical pharmacological profiling plan:
| Profiling Stage | Key Assays/Studies | Purpose |
| In Vitro ADME | Metabolic stability, Caco-2 permeability, plasma protein binding, CYP450 inhibition. | To predict in vivo pharmacokinetic properties and potential for drug-drug interactions. |
| In Vivo Pharmacokinetics | Determination of key PK parameters (bioavailability, half-life, etc.) in animal models. | To understand the absorption, distribution, metabolism, and excretion of the compound in a living system. |
| In Vivo Efficacy | Evaluation of therapeutic effect in relevant animal models of disease. | To demonstrate that the compound has the desired biological effect in a whole organism. |
| Preliminary Toxicology | Cytotoxicity assays, acute toxicity studies in animals. | To identify potential safety concerns early in the drug discovery process. |
Addressing Challenges in Drug Discovery for Benzofuran-Acetamide Scaffolds
While the benzofuran scaffold holds great promise, there are inherent challenges in the development of drugs based on this and the associated chloroacetamide moiety. A proactive approach to addressing these challenges is essential for successful translation from the laboratory to the clinic.
Key challenges and potential mitigation strategies include:
Potential for Off-Target Reactivity: The electrophilic nature of the chloroacetamide group, while potentially beneficial for covalent inhibition of the desired target, also carries the risk of non-specific reactions with other biological nucleophiles, which could lead to toxicity.
Mitigation: Fine-tuning the reactivity of the chloroacetamide group through electronic and steric modifications of the surrounding molecular framework can help to improve selectivity. A thorough understanding of the target's active site can guide the design of compounds that preferentially bind to the target before covalent modification occurs.
Metabolic Instability: The benzofuran ring can be susceptible to metabolic transformations, such as hydroxylation, which can lead to rapid clearance and reduced bioavailability.
Mitigation: The introduction of metabolic "blocking" groups, such as fluorine atoms, at positions prone to metabolic attack can enhance metabolic stability.
Mitigation: The integration of advanced synthetic technologies, as discussed in section 6.3, can help to overcome these synthetic hurdles and enable the efficient production of a diverse range of analogues for SAR studies.
Multifactorial Nature of Diseases: Many diseases, such as cancer and neurodegenerative disorders, are complex and involve multiple biological pathways. nih.govfrontiersin.org A single-target drug may have limited efficacy.
Mitigation: The benzofuran scaffold provides a versatile platform for the development of multi-target ligands. By strategically incorporating different functional groups, it may be possible to design compounds that modulate multiple targets involved in the disease process, potentially leading to improved therapeutic outcomes.
Q & A
Q. What synthetic methodologies are effective for preparing N-[1-(1-benzofuran-2-yl)ethyl]-2-chloroacetamide?
The compound can be synthesized via chloroacetylation of a benzofuran-derived amine intermediate. A common approach involves coupling 2-chloroacetyl chloride with 1-(1-benzofuran-2-yl)ethylamine under controlled conditions (e.g., inert atmosphere, anhydrous solvent). For benzofuran derivatives, bromination or nitration of the parent benzofuran ring (e.g., using Br₂/H₂SO₄ or HNO₃/H₂SO₄) may precede functionalization . Reaction optimization should focus on temperature (0–5°C to prevent side reactions) and stoichiometric ratios (1:1.2 amine:chloroacetyl chloride). Purification typically involves recrystallization from ethanol or column chromatography .
Q. How can spectroscopic techniques validate the structure of this compound?
- IR Spectroscopy : Confirm the presence of key functional groups, such as the C=O stretch (~1650–1700 cm⁻¹) for the acetamide and C-Cl stretch (~600–800 cm⁻¹) .
- NMR :
- ¹H NMR : Look for the methylene protons (CH₂Cl) at δ ~4.0–4.2 ppm (quartet) and benzofuran aromatic protons in the δ 6.8–7.8 ppm range. The ethyl group’s CH₃ and CH signals appear at δ ~1.4–1.6 (triplet) and δ ~4.5–5.0 (multiplet), respectively .
- ¹³C NMR : The carbonyl carbon (C=O) resonates at δ ~165–170 ppm, and the benzofuran carbons align with substituted furan systems .
Q. What analytical challenges arise during purity assessment?
Impurities may include unreacted starting materials (e.g., residual benzofuran amine) or hydrolysis byproducts (e.g., chloroacetic acid). High-performance liquid chromatography (HPLC) with a C18 column and UV detection (λ = 254 nm) is recommended. Use a gradient of acetonitrile/water (70:30 to 95:5) for optimal separation. Mass spectrometry (ESI-MS) can confirm molecular ion peaks (e.g., [M+H]⁺) and detect trace contaminants .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in molecular geometry?
Single-crystal X-ray diffraction (SC-XRD) provides definitive structural confirmation. For example, bond angles and torsion angles in the benzofuran-acetamide moiety can be compared with computational models (DFT). SHELX programs are widely used for refinement; ensure data quality by achieving R-factor < 0.05 and verifying hydrogen bonding networks (e.g., N-H···O interactions between amide groups) . ORTEP-3 can generate publication-quality thermal ellipsoid plots to visualize atomic displacement .
Q. What computational strategies predict the compound’s bioactivity?
Quantitative Structure-Activity Relationship (QSAR) models using descriptors like logP, molar refractivity, and HOMO/LUMO energies can predict interactions with biological targets (e.g., enzymes or receptors). Molecular docking (AutoDock Vina) against benzofuran-binding proteins (e.g., cytochrome P450) may reveal binding affinities. Validate predictions with in vitro assays, such as enzyme inhibition studies .
Q. How do substituents on the benzofuran ring alter reactivity or stability?
Electron-withdrawing groups (e.g., NO₂ at the 8-position) increase electrophilicity of the acetamide carbonyl, enhancing susceptibility to nucleophilic attack. Conversely, electron-donating groups (e.g., OCH₃) stabilize the benzofuran ring but may reduce solubility. Stability under acidic/basic conditions can be tested via accelerated degradation studies (e.g., 0.1 M HCl/NaOH at 40°C for 24 hours) monitored by HPLC .
Q. What contradictions exist in reported synthetic yields, and how can they be addressed?
Discrepancies in yields (e.g., 34% vs. 60%) may arise from variations in solvent purity, reaction scale, or workup protocols. Reproduce methods using rigorously dried solvents (e.g., molecular sieves for THF) and inert gas purging. Kinetic studies (e.g., in situ FTIR) can identify rate-limiting steps, such as amine activation or acylation .
Methodological Tables
Table 1: Key Spectroscopic Data for this compound
| Technique | Key Signals | Reference |
|---|---|---|
| IR (KBr) | 1685 cm⁻¹ (C=O), 745 cm⁻¹ (C-Cl) | |
| ¹H NMR (CDCl₃) | δ 4.12 (s, 2H, CH₂Cl), δ 5.20 (q, 1H, CH), δ 1.52 (d, 3H, CH₃) | |
| ¹³C NMR | δ 169.2 (C=O), δ 44.8 (CH₂Cl), δ 156.3 (benzofuran O-C-O) |
Table 2: Optimized Reaction Conditions for Synthesis
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C (initial step) | Minimizes hydrolysis |
| Solvent | Dry dichloromethane | Enhances amine solubility |
| Reaction Time | 12–16 hours | Ensures complete acylation |
| Purification Method | Column chromatography (SiO₂, hexane/EtOAc 3:1) | Removes polar byproducts |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
